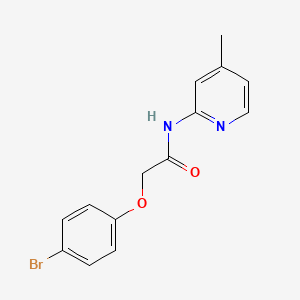
2-phenyl-4-(2-phenylhydrazino)-6-(1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-(2-phenylhydrazino)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which allows it to interact with biological systems in a variety of ways. In
Mecanismo De Acción
The mechanism of action of 2-phenyl-4-(2-phenylhydrazino)-6-(1H-pyrazol-1-yl)pyrimidine is not fully understood. However, it is believed that the compound interacts with various biological targets such as DNA, enzymes, and receptors, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-4-(2-phenylhydrazino)-6-(1H-pyrazol-1-yl)pyrimidine has various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. Additionally, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenyl-4-(2-phenylhydrazino)-6-(1H-pyrazol-1-yl)pyrimidine in lab experiments is its ability to interact with a variety of biological targets, making it a versatile compound for studying various cellular processes. However, one limitation is that the compound may have off-target effects, leading to potential complications in experimental results.
Direcciones Futuras
There are several future directions for research on 2-phenyl-4-(2-phenylhydrazino)-6-(1H-pyrazol-1-yl)pyrimidine. One direction is to further investigate its potential as a cancer therapy. Another direction is to explore its interactions with specific enzymes and receptors, which could lead to the development of new drugs targeting these targets. Additionally, the compound could be modified to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis method for 2-phenyl-4-(2-phenylhydrazino)-6-(1H-pyrazol-1-yl)pyrimidine involves the reaction of 2,4,6-trichloropyrimidine with hydrazine hydrate and phenylhydrazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-phenyl-4-(2-phenylhydrazino)-6-(1H-pyrazol-1-yl)pyrimidine has been studied for various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-phenyl-2-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6/c1-3-8-15(9-4-1)19-21-17(24-23-16-10-5-2-6-11-16)14-18(22-19)25-13-7-12-20-25/h1-14,23H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOULVLNZJOZTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5823549.png)


![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)
![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)